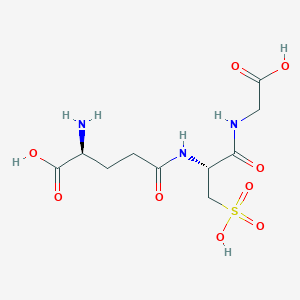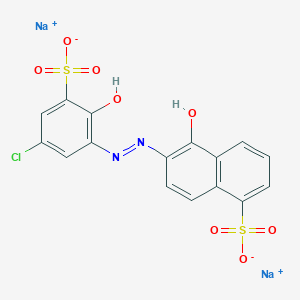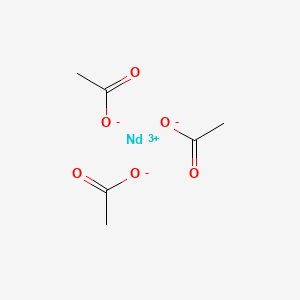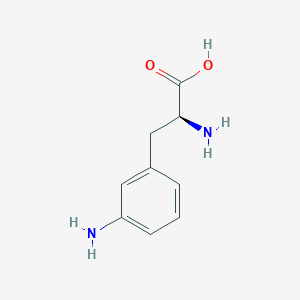
2-Chlor-3-(Trichlormethyl)pyridin
Übersicht
Beschreibung
2-Chloro-3-(trichloromethyl)pyridine is an organic compound with the molecular formula C6H3Cl4N. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a trichloromethyl group at the third position of the pyridine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(trichloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and herbicides, contributing to agricultural productivity.
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-3-(trichloromethyl)pyridine, also known as Nitrapyrin, is the bacteria Nitrosomonas . Nitrosomonas plays a crucial role in the nitrification process, which involves the oxidation of ammonia to nitrite .
Mode of Action
2-Chloro-3-(trichloromethyl)pyridine interacts with its target, Nitrosomonas, by inhibiting the ammonia monooxygenase (AMO) pathway . This pathway is essential for ammonia oxidation in nitrification . Furthermore, 2-Chloro-3-(trichloromethyl)pyridine also functions as an inhibitor of the urease enzyme in Nitrosomonas, preventing hydrolytic action on urea .
Biochemical Pathways
The inhibition of the AMO pathway and urease enzyme by 2-Chloro-3-(trichloromethyl)pyridine affects the nitrification process, a key biochemical pathway in the nitrogen cycle . This results in a decrease in the conversion of ammonia to nitrite, thereby affecting downstream processes such as the production of nitrate, a vital nutrient for plant growth .
Pharmacokinetics
It is known that the compound can undergo hydrolysis to form 6-chloropicolinic acid .
Result of Action
The inhibition of Nitrosomonas by 2-Chloro-3-(trichloromethyl)pyridine leads to a reduction in the amount of nitrite produced from ammonia . This can have significant effects at the molecular and cellular levels, particularly in environments where nitrification plays a crucial role, such as in soils.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-(trichloromethyl)pyridine. For instance, soil conditions can affect the compound’s ability to inhibit Nitrosomonas and, consequently, the nitrification process
Biochemische Analyse
Biochemical Properties
For instance, it has been suggested that 2-Chloro-3-(trichloromethyl)pyridine may act against the methane monooxygenase enzyme system .
Cellular Effects
It has been observed that this compound can inhibit growth, CH4 oxidation, and NH4+ oxidation . These effects suggest that 2-Chloro-3-(trichloromethyl)pyridine may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-3-(trichloromethyl)pyridine can be synthesized through the photochlorination of 2-methylpyridine. The reaction involves the exposure of 2-methylpyridine to chlorine gas under ultraviolet light, resulting in the formation of 2-Chloro-3-(trichloromethyl)pyridine and hydrogen chloride as a byproduct .
Industrial Production Methods: In industrial settings, the production of 2-Chloro-3-(trichloromethyl)pyridine typically involves large-scale photochlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in specialized reactors equipped with ultraviolet light sources to facilitate the chlorination reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium amide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include partially or fully dechlorinated pyridines.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-(trichloromethyl)pyridine can be compared with other similar compounds, such as:
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin): Both compounds are used as nitrification inhibitors, but Nitrapyrin is more widely studied and used in agricultural applications.
Trifluoromethylpyridine: This compound contains a trifluoromethyl group instead of a trichloromethyl group, which imparts different chemical and physical properties.
3,4-Dimethylpyrazole Phosphate (DMPP): Another nitrification inhibitor used in agriculture, DMPP has a different chemical structure but similar functional properties.
Eigenschaften
IUPAC Name |
2-chloro-3-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVGCQBQQFWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345740 | |
| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72648-12-5 | |
| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72648-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Benzo[b]carbazole](/img/structure/B1582823.png)










